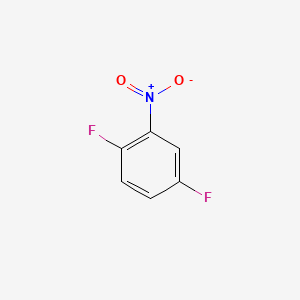

2,5-Difluoronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528657. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,4-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJAYQHWXYJBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189921 | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.35 [mmHg] | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

364-74-9 | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-difluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Difluoro-2-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYT39NR8J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Difluoronitrobenzene

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, a key intermediate in various organic synthesis processes.

Core Chemical Identity and Properties

This compound, with the CAS number 364-74-9, is a light yellow transparent liquid.[1] It is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂NO₂ | [1][2][3] |

| Molecular Weight | 159.09 g/mol | [1][2][3] |

| Melting Point | -11.7 °C | [1][4] |

| Boiling Point | 206.5 °C | [1][5][4] |

| Density | 1.467 g/mL at 25 °C | [1][5][4] |

| Refractive Index (n20/D) | 1.509 | [1][5][4] |

| Flash Point | 90 °C (194 °F) | [1][4][6][7] |

| Appearance | Clear to light yellow liquid | [1][4] |

| Water Solubility | Insoluble | [4][8] |

| Assay | ≥99.0% | [1] |

Structural Information

This compound consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) at position 1, and two fluorine atoms (-F) at positions 2 and 5.

-

SMILES: O=--INVALID-LINK--c1cc(F)ccc1F

-

InChI: InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H[4]

-

InChIKey: XNJAYQHWXYJBBD-UHFFFAOYSA-N[4]

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis via Nitration of p-Difluorobenzene

A common method for synthesizing this compound is through the nitration of p-difluorobenzene.

Methodology:

-

Reaction Setup: 1400 g of p-difluorobenzene and 5800 mL of sulfuric acid are added to a reaction vessel.[2]

-

Cooling: The mixture is cooled, and the temperature is maintained at approximately 5 °C.[2]

-

Nitration: 1450 g of potassium nitrate (B79036) is added in portions to the cooled mixture.[2]

-

Reaction Monitoring: The reaction progress is monitored using Gas Chromatography (GC) until completion.[2]

-

Workup: Upon completion, the reaction is quenched by adding ice water, leading to the precipitation of the product.[2]

-

Isolation: The resulting white solid is isolated by suction filtration.[2]

-

Yield: This process yields approximately 1620 g of this compound with a purity of 99%, corresponding to an 83% yield.[2]

References

- 1. innospk.com [innospk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 364-74-9 [m.chemicalbook.com]

- 5. This compound | 364-74-9 [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound 97 364-74-9 [sigmaaldrich.com]

- 8. 364-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2,5-Difluoronitrobenzene

This technical guide provides a comprehensive overview of 2,5-Difluoronitrobenzene (CAS Number: 364-74-9), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physical properties, synthesis, and applications.

Core Identification and Properties

This compound is an aromatic nitro compound recognized for its versatile reactivity, largely attributed to its two fluorine substituents and a nitro group.[2][4] This unique structure makes it a valuable building block in the synthesis of more complex molecules.[3][4]

1.1. Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. The compound is a light yellow to brown clear liquid under standard conditions.[4][5]

| Property | Value |

| CAS Number | 364-74-9[1][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₆H₃F₂NO₂[4][6][7][10][11][12][13] |

| Molecular Weight | 159.09 g/mol [4][6][7][10][11][12][13] |

| Appearance | Light yellow to brown clear liquid[4][5] |

| Melting Point | -11.7 °C[5][8][14] |

| Boiling Point | 206.5 °C[5][8][14] |

| Density | 1.467 g/mL at 25 °C[5][8][14] |

| Refractive Index (n20/D) | 1.509[5][8][14] |

| Flash Point | 90 °C (194 °F)[5][15] |

| Solubility | Insoluble in water[16] |

1.2. Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Identifiers |

| ¹H NMR | Available[17] |

| ¹³C NMR | Available |

| IR Spectrum | Available[10] |

| Mass Spectrum (electron ionization) | Available[11][18] |

| InChI | 1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H[10][11] |

| InChIKey | XNJAYQHWXYJBBD-UHFFFAOYSA-N[10][11] |

| SMILES | [O-]--INVALID-LINK--c1cc(F)ccc1F |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

2.1. Nitration of p-Difluorobenzene

This method involves the direct nitration of p-difluorobenzene.

-

Materials: p-difluorobenzene, potassium nitrate (B79036), sulfuric acid, ice water.

-

Procedure:

-

To a reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of sulfuric acid.

-

Control the temperature of the mixture at approximately 5 °C.

-

Add 1450 g of potassium nitrate in portions while maintaining the temperature.

-

Monitor the reaction progress using gas chromatography (GC) until completion.

-

Upon completion, pour the reaction mixture into ice water.

-

Filter the resulting precipitate by suction to yield a white solid of this compound.[13]

-

The reported yield for this method is 83% with a purity of 99%.[13]

-

2.2. Fluorination using Xenon Difluoride

This protocol utilizes xenon difluoride as a fluorinating agent.

-

Materials: Substituted benzene (B151609), 1,1,1,3,3-pentafluorobutane, BF₃-Et₂O, XeF₂, 10% aqueous KHCO₃, silica (B1680970) gel, magnesium sulfate.

-

Procedure:

-

In a FEP or PFA reactor equipped with a PTFE-lined magnetic stir bar and connected to a gas scrubber, add the substituted benzene (0.95-1.10 mmol), 1,1,1,3,3-pentafluorobutane, and BF₃-Et₂O.

-

Stir the mixture at 0-5 °C for 10-15 minutes.

-

Add XeF₂ (1.2-1.3 mmol/mmol of substituted benzene) in batches.

-

After each addition, stir the mixture at 22-25 °C for 3-5 minutes and then re-cool.

-

Once all the XeF₂ has been added, continue to stir the dark solution at 22-25 °C for an additional 15-30 minutes.

-

Quench the reaction by adding 10% aqueous KHCO₃.

-

Separate the upper organic layer and filter it through a short column packed with silica gel.

-

Dry the organic layer with magnesium sulfate.

-

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2][4][5] The presence of fluorine atoms can enhance the bioactivity, solubility, and metabolic stability of drug candidates.[2][4][19]

It serves as a building block for:

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of these classes of compounds.

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It is also suspected of causing genetic defects. It is a combustible liquid.[15]

Precautionary Measures:

-

Handling: Avoid contact with skin and eyes, and inhalation of vapor or mist.[20] Keep away from heat, sparks, and open flames.[20] Use in a well-ventilated area.[21]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[20]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[20]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[20] If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.

For detailed safety information, always refer to the Safety Data Sheet (SDS).[20][21]

References

- 1. This compound [zjjtxc.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. scbt.com [scbt.com]

- 7. 2,5-二氟硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 364-74-9 [chemicalbook.com]

- 9. This compound [xieshichem.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. alkalisci.com [alkalisci.com]

- 15. 2,5-二氟硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound CAS#: 364-74-9 [m.chemicalbook.com]

- 17. This compound(364-74-9) 1H NMR [m.chemicalbook.com]

- 18. This compound [webbook.nist.gov]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

Synthesis and preparation of 2,5-Difluoronitrobenzene

An In-depth Technical Guide to the Synthesis and Preparation of 2,5-Difluoronitrobenzene

Introduction

This compound is a crucial chemical intermediate widely utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals such as pesticides, herbicides, and fungicides. Its molecular structure, featuring a nitro group and two fluorine atoms on a benzene (B151609) ring, provides versatile reactivity, particularly for nucleophilic aromatic substitution reactions. This guide offers a detailed overview of the primary synthetic routes for this compound, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Chemical Profile:

-

CAS Number: 364-74-9

-

Molecular Formula: C₆H₃F₂NO₂

-

Molecular Weight: 159.09 g/mol

-

Appearance: Clear to light yellow liquid

-

Boiling Point: 206.5 °C (lit.)

-

Melting Point: -11.7 °C (lit.)

-

Density: 1.467 g/mL at 25 °C (lit.)

Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through two main pathways: the direct nitration of 1,4-difluorobenzene (B165170) and the fluorination of 2-chloro-5-fluoronitrobenzene (B1580903).

Route 1: Nitration of 1,4-Difluorobenzene

This is the most common and high-yielding method for producing this compound. It involves the electrophilic substitution of a nitro group onto the 1,4-difluorobenzene ring using a nitrating agent, typically a mixture of sulfuric acid and a nitrate (B79036) salt.

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 1,4-Difluorobenzene | Sulfuric acid, Potassium nitrate | 5 °C | 83% | 99% | |

| 1,4-Difluorobenzene | Fuming nitric acid, Sulfuric acid | Ambient, continuous flow | 98% | N/A |

A detailed protocol for the large-scale synthesis of this compound is described below.

-

Charging the Reactor: To a suitable reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of sulfuric acid.

-

Cooling: Cool the mixture and maintain the temperature at approximately 5 °C using an ice bath.

-

Nitration: Add 1450 g of potassium nitrate to the mixture in portions, ensuring the temperature is controlled.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until completion.

-

Quenching and Isolation: Once the reaction is complete, pour the mixture into ice water.

-

Filtration: Collect the resulting white solid product by suction filtration.

-

Product: This yields 1620 g of this compound with a purity of 99% (83% yield).

Caption: A diagram illustrating the batch process for synthesizing this compound.

Route 2: Fluorination of 2-Chloro-5-fluoronitrobenzene

An alternative, though less common, route involves a nucleophilic aromatic substitution reaction where the chlorine atom in 2-chloro-5-fluoronitrobenzene is displaced by a fluoride (B91410) ion. This method typically employs an alkali metal fluoride in a polar aprotic solvent at elevated temperatures.

| Starting Material | Reagents/Solvent | Conditions | Yield | Purity | Reference |

| 2-Chloro-5-fluoronitrobenzene | Cesium fluoride (CsF) / DMSO | 160°C | 51% | >96% | |

| 2-Chloro-5-fluoronitrobenzene | Potassium fluoride (KF), 18-crown-6 (B118740) / DMSO | 160°C, 3 hours | 46% | >96% |

The following protocol is based on a patent describing the synthesis via fluorination.

-

Reactant Preparation: In a suitable reaction vessel, add 2-chloro-5-fluoronitrobenzene and a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Fluorinating Agent: Add an alkali metal fluoride. Cesium fluoride is shown to be more effective than potassium fluoride. If using potassium fluoride, a phase-transfer catalyst like 18-crown-6 is beneficial.

-

Reaction: Heat the mixture with stirring to 160°C. Reaction times can vary, for example, 3 hours when using KF with a catalyst.

-

Monitoring: Track the disappearance of the starting material using gas chromatography.

-

Work-up: After the reaction, the product can be isolated. A common method involves adding a large volume of water to the reaction mixture and then extracting the organic product with a solvent like ether.

-

Purification: The extracted organic layer is washed, dried, and the solvent is removed. The crude product is then purified by precision distillation to achieve a purity of over 96%.

Caption: A diagram illustrating the fluorination (Halex) process for synthesizing this compound.

Product Purification and Analysis

Regardless of the synthetic route, the final product requires purification and characterization to ensure it meets the required specifications for downstream applications.

-

Purification: Common laboratory and industrial purification techniques include:

-

Filtration: To remove solid byproducts or unreacted reagents.

-

Aqueous Washing: To remove residual acids or salts.

-

Extraction: To separate the organic product from the aqueous phase.

-

Distillation: Vacuum or precision distillation is often employed to obtain high-purity liquid product.

-

Chromatography: Short-column filtration through silica (B1680970) gel can be used for smaller-scale purification.

-

-

Analysis and Characterization: The identity and purity of the synthesized this compound are typically confirmed using a combination of analytical methods:

-

Gas Chromatography-Mass Spectrometry (GC/MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for confirming the presence and positioning of the fluorine atoms on the aromatic ring.

-

Conclusion

The synthesis of this compound is a well-established process, with the direct nitration of 1,4-difluorobenzene being the most efficient and high-yielding method. This route provides high purity and is suitable for large-scale industrial production. The alternative fluorination route offers a different synthetic approach but generally results in lower yields. The choice of method depends on the availability of starting materials, required scale, and desired purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and chemists to effectively prepare this valuable chemical intermediate.

Spectroscopic Profile of 2,5-Difluoronitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,5-Difluoronitrobenzene (CAS No: 364-74-9), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.801 | ddd | H-6 |

| 7.430 | ddd | H-3 |

| 7.362 | ddd | H-4 |

Note: ddd = doublet of doublet of doublets. The complex splitting patterns are due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals six distinct carbon signals, consistent with the structure of this compound. Due to C-F coupling, the signals for the carbon atoms bonded to fluorine appear as doublets.

| Chemical Shift (ppm) | Assignment |

| 162.7 (d, J = 256 Hz) | C-5 |

| 156.4 (d, J = 251 Hz) | C-2 |

| 135.2 | C-1 |

| 120.2 (dd, J = 25, 9 Hz) | C-6 |

| 118.9 (dd, J = 26, 9 Hz) | C-4 |

| 116.3 (dd, J = 23, 4 Hz) | C-3 |

Note: d = doublet, dd = doublet of doublets. J values represent coupling constants in Hz.

Experimental Protocol: NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer at room temperature. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound displays several characteristic absorption bands.[1]

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1580 | Aromatic C=C stretch |

| 1530 & 1350 | Asymmetric & Symmetric NO₂ stretch |

| 1250-1150 | C-F stretch |

| 900-700 | Aromatic C-H out-of-plane bend |

Experimental Protocol: IR Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of liquid this compound was injected into an evacuated gas cell, allowing it to vaporize. The cell was then placed in the sample compartment of the spectrometer. A background spectrum of the empty cell was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]

Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 159 | 92.7 | [M]⁺ (Molecular Ion) |

| 113 | 100.0 | [M - NO₂]⁺ |

| 101 | 52.0 | [M - NO - F]⁺ |

| 93 | 10.9 | [C₆H₃F]⁺ |

| 81 | 7.0 | [C₅H₂F]⁺ |

| 63 | 80.7 | [C₅H₃]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the instrument via a direct insertion probe or a gas chromatograph. The sample was vaporized, and the gaseous molecules were bombarded with a beam of 70 eV electrons. The resulting ions were accelerated and separated by a mass analyzer to generate the mass spectrum. The source temperature was maintained at 210 °C.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Material safety data sheet (MSDS) for 2,5-Difluoronitrobenzene

An In-depth Technical Guide to the Material Safety Data Sheet for 2,5-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes for qualified professionals. It is not a substitute for an official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the manufacturer's SDS before handling this chemical.

Chemical Identification and Properties

This compound is a fluorinated aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring two fluorine atoms and a nitro group on a benzene (B151609) ring, imparts unique reactivity for various organic transformations.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,4-Difluoro-2-nitrobenzene[1][3] |

| CAS Number | 364-74-9[1][3] |

| EC Number | 206-663-4[3][4] |

| Molecular Formula | C₆H₃F₂NO₂[1][5] |

| Molecular Weight | 159.09 g/mol [1][5] |

| InChI Key | XNJAYQHWXYJBBD-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow to brown clear liquid[1][3][5] |

| Odor | Benzene-like[6] |

| Melting Point | -11.7 °C[2][3] |

| Boiling Point | 206.5 °C[2][3] |

| Density | 1.467 g/mL at 25 °C[2][3] |

| Flash Point | 90 °C (194 °F) - closed cup[3][5] |

| Water Solubility | Insoluble[7] |

| Refractive Index | n20/D 1.509[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[3][5][8]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[3][5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][5] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[5][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[8] |

NFPA 704 Diamond (for the similar isomer 2,4-Difluoronitrobenzene):

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[3]

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[3]

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[3]

Experimental Protocols

Protocol for Safe Handling and Use

This protocol outlines the essential steps for handling this compound in a laboratory setting.

-

Pre-Handling Assessment:

-

Confirm availability and functionality of safety equipment: chemical fume hood, eyewash station, and safety shower.

-

Review the complete manufacturer's SDS.

-

Ensure all personnel are trained on the specific hazards of the chemical.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Ensure gloves are inspected for integrity before use.

-

Respiratory Protection: All handling of volatile or aerosol-generating procedures must be conducted in a certified chemical fume hood. If a fume hood is not available, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[6][9]

-

-

Handling Procedure:

-

Post-Handling:

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Decontaminate all equipment used.

-

Dispose of waste, including contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.

-

Protocol for Accidental Release

This protocol provides a step-by-step guide for managing a spill of this compound.

-

Immediate Response:

-

Evacuate personnel from the immediate spill area.

-

Ensure the area is well-ventilated.

-

Remove all sources of ignition.[6]

-

-

Containment and Cleanup:

-

Wear the appropriate PPE as described in Protocol 3.1.

-

Contain the spillage to prevent further spread. Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[6]

-

-

Decontamination:

-

Clean the spill area thoroughly with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

Emergency Procedures and Logical Workflows

First Aid Measures

The following diagram illustrates the decision-making process for first aid following exposure to this compound.

Caption: First aid decision workflow for exposure.

Firefighting Response Logic

This diagram outlines the logical steps for responding to a fire involving this compound.

Caption: Logical workflow for firefighting response.

Toxicological and Ecological Information

Toxicological Summary

The toxicological properties of this compound have not been thoroughly investigated.[3] However, available data and classifications indicate significant health risks.

-

Acute Effects: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[3] It causes irritation to the skin, eyes, and respiratory system.[3]

-

Chronic Effects: It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[5][8]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

Ecological Information

There is no specific data available regarding the ecological effects of this compound.[3] However, due to its hazardous nature, release into the environment should be avoided. Prevent the product from entering drains, waterways, or soil.[3]

Storage and Disposal

Storage

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials, such as strong oxidizing agents and strong bases.[11]

-

Keep away from heat, sparks, and open flames.[6]

-

Store locked up.[3]

Disposal

-

Dispose of this chemical and its container as hazardous waste.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Do not dispose of it with household waste or allow it to reach the sewage system.

-

Contaminated packaging should be disposed of in the same manner as the product. All disposal practices must be in compliance with all Federal, State/Provincial, and local laws and regulations.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 364-74-9 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2,5-二氟硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 364-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. westliberty.edu [westliberty.edu]

- 7. This compound CAS#: 364-74-9 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,5-Difluoronitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-difluoronitrobenzene in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes expected solubility trends based on its physicochemical properties and available data for structurally analogous compounds, namely dichloronitrobenzene isomers. Furthermore, detailed experimental protocols for determining solubility are provided, alongside logical workflow diagrams to guide laboratory investigations.

Physicochemical Properties of this compound

This compound is a substituted aromatic compound with a molecular formula of C₆H₃F₂NO₂. Its structure, featuring a benzene (B151609) ring functionalized with two fluorine atoms and a nitro group, governs its solubility behavior. The presence of the polar nitro group and the electronegative fluorine atoms, contrasted with the nonpolar benzene ring, results in a molecule with moderate polarity. This duality is key to understanding its interaction with various solvents.

| Property | Value |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol |

| Appearance | Clear yellow liquid |

| Melting Point | -11.7 °C |

| Boiling Point | 206.5 °C |

| Density | 1.467 g/mL at 25 °C |

| Water Solubility | Insoluble |

Estimated Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in many common organic solvents. The following tables provide estimated solubility data based on experimental values for 2,3-dichloronitrobenzene (B165493) and 3,4-dichloronitrobenzene, which serve as reasonable surrogates due to their structural similarities. The data is presented in mole fraction (x₁) at various temperatures. It is crucial to note that these are estimations and experimental verification is recommended for precise applications.

Table 1: Estimated Solubility of this compound in Alcohols and Esters (Mole Fraction, x₁)

| Temperature (K) | Methanol (Estimated) | Ethanol (Estimated) | 1-Propanol (Estimated) | 1-Butanol (Estimated) | Ethyl Acetate (Estimated) |

| 278.15 | ~0.10 - 0.20 | ~0.08 - 0.18 | ~0.15 - 0.25 | ~0.18 - 0.28 | ~0.35 - 0.45 |

| 283.15 | ~0.12 - 0.22 | ~0.10 - 0.20 | ~0.18 - 0.28 | ~0.21 - 0.31 | ~0.40 - 0.50 |

| 288.15 | ~0.15 - 0.25 | ~0.12 - 0.22 | ~0.21 - 0.31 | ~0.24 - 0.34 | ~0.45 - 0.55 |

| 293.15 | ~0.18 - 0.28 | ~0.15 - 0.25 | ~0.24 - 0.34 | ~0.28 - 0.38 | ~0.50 - 0.60 |

| 298.15 | ~0.21 - 0.31 | ~0.18 - 0.28 | ~0.28 - 0.38 | ~0.32 - 0.42 | ~0.55 - 0.65 |

| 303.15 | ~0.25 - 0.35 | ~0.21 - 0.31 | ~0.32 - 0.42 | ~0.36 - 0.46 | ~0.60 - 0.70 |

Table 2: Estimated Solubility of this compound in Other Common Organic Solvents (Mole Fraction, x₁)

| Temperature (K) | Acetone (Estimated) | Tetrahydrofuran (THF) (Estimated) | Toluene (Estimated) | Hexane (Estimated) | Heptane (Estimated) |

| 278.15 | ~0.40 - 0.50 | ~0.30 - 0.40 | ~0.25 - 0.35 | ~0.02 - 0.08 | ~0.03 - 0.09 |

| 283.15 | ~0.45 - 0.55 | ~0.35 - 0.45 | ~0.30 - 0.40 | ~0.03 - 0.10 | ~0.04 - 0.11 |

| 288.15 | ~0.50 - 0.60 | ~0.40 - 0.50 | ~0.35 - 0.45 | ~0.04 - 0.12 | ~0.05 - 0.13 |

| 293.15 | ~0.55 - 0.65 | ~0.45 - 0.55 | ~0.40 - 0.50 | ~0.05 - 0.14 | ~0.06 - 0.15 |

| 298.15 | ~0.60 - 0.70 | ~0.50 - 0.60 | ~0.45 - 0.55 | ~0.06 - 0.16 | ~0.08 - 0.18 |

| 303.15 | ~0.65 - 0.75 | ~0.55 - 0.65 | ~0.50 - 0.60 | ~0.08 - 0.18 | ~0.10 - 0.20 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. The following are detailed methodologies for key experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a solvent.[1][2]

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath

-

Vials with airtight seals

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated as follows:

-

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent) = (Mass of residue / Volume of supernatant withdrawn) x 100

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for complex mixtures or when high precision is required.[3][4]

Objective: To quantify the concentration of this compound in a saturated solution using a calibrated HPLC system.

Materials and Apparatus:

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

Mobile phase (e.g., acetonitrile/water mixture)

-

High-purity this compound for standard preparation

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution and Filtration: Prepare a saturated solution and filter it as described in the gravimetric method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. The concentration range should bracket the expected solubility.

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate mobile phase and column. The UV detector should be set to a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered saturated solution (appropriately diluted if necessary to fall within the calibration range).

-

-

Calculation: Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a rapid and cost-effective method for determining the solubility of compounds that absorb ultraviolet or visible light.[5][6]

Objective: To determine the concentration of this compound in a saturated solution based on its absorbance.

Materials and Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Saturated solution of this compound (prepared and filtered as above)

-

High-purity this compound for standard preparation

-

Volumetric flasks and pipettes

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration to create a calibration curve.

-

Measure Sample Absorbance: Dilute the filtered saturated solution with the solvent to an extent that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the Beer-Lambert law and the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Logical Relationship of Solubility Factors

References

An In-Depth Technical Guide to 2,5-Difluoronitrobenzene: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluoronitrobenzene, a key building block in modern synthetic chemistry. It covers the historical context of its emergence, detailed synthetic protocols, physicochemical properties, and its significant applications in the development of pharmaceuticals, particularly kinase inhibitors.

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development can be situated within the broader context of the growth of organofluorine chemistry. The introduction of fluorine into organic molecules began in the mid-19th century, but it was the development of new fluorination and nitration techniques in the early to mid-20th century that enabled the synthesis of a wide array of fluorinated aromatic compounds. The synthesis of related compounds, such as 3,4-difluoronitrobenzene, was first reported in the late 20th century as chemists sought to create novel fluorinated building blocks for the agrochemical and pharmaceutical industries.[1] The primary route to this compound, the nitration of 1,4-difluorobenzene (B165170), became a practical and efficient method for its production, paving the way for its use as a versatile intermediate in organic synthesis.[2]

Physicochemical and Spectroscopic Data

This compound is a light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol [3] |

| CAS Number | 364-74-9[3] |

| Melting Point | -11.7 °C (lit.)[4] |

| Boiling Point | 206.5 °C (lit.)[4] |

| Density | 1.467 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.509 (lit.)[4] |

| InChI Key | XNJAYQHWXYJBBD-UHFFFAOYSA-N |

| SMILES | O=--INVALID-LINK--c1cc(F)ccc1F |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | A proton NMR spectrum is available. |

| ¹³C NMR | Spectral data has been reported. |

| IR Spectrum | Infrared spectral data is available. |

| Mass Spectrum | Mass spectral data is available. |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common and industrially significant method is the direct nitration of 1,4-difluorobenzene.

Nitration of 1,4-Difluorobenzene

This method provides a high yield of the desired product.

Experimental Protocol:

-

To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of sulfuric acid.

-

Control the temperature of the mixture at approximately 5 °C.

-

Add 1450 g of potassium nitrate (B79036) in portions while maintaining the temperature.

-

Monitor the reaction progress using gas chromatography (GC) until completion.

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Filter the resulting white solid by suction filtration to yield this compound.[2][5]

This large-scale procedure has been reported to yield 1620 g of this compound with 99% purity, corresponding to an 83% yield.[2][5]

Other Synthetic Methods

Alternative methods for the synthesis of difluoronitrobenzene isomers include nucleophilic aromatic substitution reactions. For instance, 2-chloro-5-fluoronitrobenzene (B1580903) can be reacted with an alkali metal fluoride (B91410) to produce this compound.[6]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. Its utility is particularly notable in the development of kinase inhibitors for cancer therapy.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of heterocyclic compounds that are prevalent in many biologically active molecules. This compound can be used as a starting material for the synthesis of substituted quinoxalines. These derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Role in the Synthesis of Kinase Inhibitors

The quinazoline (B50416) scaffold, often derived from precursors like this compound, is a key feature in several approved and investigational kinase inhibitors. These drugs target specific protein kinases that are often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.

One of the most important classes of kinases targeted by these inhibitors is the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer.

Gefitinib , an EGFR inhibitor, is an example of a drug whose synthesis can involve intermediates derived from fluorinated nitrobenzenes. The general structure of such inhibitors often features a quinazoline core that binds to the ATP-binding site of the kinase domain of EGFR, thereby inhibiting its activity.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade of molecular events that ultimately leads to cell proliferation, survival, and differentiation. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers the dimerization and autophosphorylation of the receptor. This, in turn, activates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Kinase inhibitors like Gefitinib block this signaling cascade at its origin, preventing the downstream effects and thereby inhibiting cancer cell growth.

Conclusion

This compound has established itself as a critical intermediate in organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex, biologically active molecules. The continued exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved efficacy and pharmacological profiles. This guide has provided a foundational understanding of this important compound for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 364-74-9 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. JPS6013743A - Production of this compound - Google Patents [patents.google.com]

Theoretical and Computational Insights into 2,5-Difluoronitrobenzene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular characteristics, synthesis, and metabolic fate of 2,5-difluoronitrobenzene, a key intermediate in the development of novel therapeutics and advanced materials.

This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, a versatile building block in medicinal chemistry and material science. By leveraging computational methodologies, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties, facilitating the rational design of new chemical entities. This document summarizes key physicochemical data, details experimental and computational protocols, and visualizes metabolic and synthetic pathways to support ongoing research and development efforts.

Core Physicochemical and Thermodynamic Properties

This compound (CAS No: 364-74-9) is a light yellow liquid with a molecular formula of C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol .[1] Its distinct physicochemical properties, arising from the presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene (B151609) ring, make it a valuable intermediate in organic synthesis.[2][3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₂NO₂ | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| CAS Number | 364-74-9 | [1] |

| Appearance | Light yellow transparent liquid | [3] |

| Density | 1.467 g/cm³ at 25 °C | [3] |

| Melting Point | -11.7 °C | [3] |

| Boiling Point | 206.5 °C | [3] |

| Flash Point | 90 °C (194 °F) | [3] |

| Refractive Index (n20/D) | 1.509 | |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -288.2 ± 2.1 kJ·mol⁻¹ |

Synthesis of this compound: A Detailed Protocol

The nitration of 1,4-difluorobenzene (B165170) is a common and efficient method for the synthesis of this compound. The following protocol is adapted from established procedures.[1]

Experimental Protocol: Nitration of 1,4-Difluorobenzene

Materials:

-

1,4-difluorobenzene

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium nitrate (B79036) (KNO₃)

-

Ice water

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

Procedure:

-

To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of concentrated sulfuric acid.

-

Cool the mixture to approximately 5 °C using an ice bath while stirring continuously.

-

Slowly add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained at around 5 °C.

-

Monitor the reaction progress using gas chromatography (GC) until the reaction is complete.

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

The solid product will precipitate out of the solution.

-

Collect the white solid product, this compound, by suction filtration.

-

The typical yield for this large-scale synthesis is approximately 83%, with a purity of 99%.[1]

Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the molecular properties of this compound. These theoretical investigations offer insights that complement experimental findings and guide further research.

Computational Methodology

Software: Gaussian 09 or similar quantum chemistry software package. Method: Density Functional Theory (DFT) with the B3LYP functional. Basis Set: 6-311++G(d,p) or a similar basis set that includes polarization and diffuse functions for accurate description of electron distribution.

Protocols:

-

Geometry Optimization:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry, calculate the harmonic vibrational frequencies.

-

The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

Analyze the vibrational modes to assign the calculated frequencies to specific bond stretches, bends, and torsions within the molecule.

-

-

Electronic Properties and Frontier Molecular Orbital Analysis:

-

From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Visualize the HOMO and LUMO to understand the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis on the optimized geometry to investigate charge distribution, hybridization, and intramolecular interactions.

-

This analysis provides a detailed picture of the bonding and electronic structure of the molecule.

-

Predicted Vibrational Spectra

Metabolic Pathways of this compound

Understanding the metabolic fate of this compound is crucial for assessing its potential toxicological profile and for the design of drug candidates with improved metabolic stability. In vivo studies have shown that this compound is primarily metabolized through glutathione (B108866) conjugation.[5]

The major metabolic pathway involves the nucleophilic aromatic substitution of one of the fluorine atoms by glutathione (GSH), followed by further enzymatic processing to yield the corresponding N-acetylcysteine conjugate, which is then excreted.[5] Minor metabolic pathways include cytochrome P450-catalyzed hydroxylation and nitroreduction.[5]

Application in Drug Development: A Lenvatinib Analogue Case Study

This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. For instance, a derivative of this compound can be envisioned as a key component in the synthesis of analogues of Lenvatinib, a multi-kinase inhibitor approved for the treatment of certain types of cancer.

Lenvatinib exerts its therapeutic effect by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. The following diagram illustrates the general signaling pathway inhibited by Lenvatinib and its potential analogues derived from this compound.

Conclusion

The theoretical and computational exploration of this compound provides invaluable data for researchers and professionals in drug development and material science. The insights gained from DFT calculations on its molecular structure, vibrational spectra, and electronic properties, combined with an understanding of its synthesis and metabolic fate, create a robust foundation for the design of novel molecules with desired functionalities. As a versatile chemical intermediate, this compound will undoubtedly continue to play a significant role in the advancement of science and technology.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. ijsr.net [ijsr.net]

- 5. Different metabolic pathways of this compound and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2,5-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoronitrobenzene is a versatile building block in organic synthesis, prized for its unique electronic properties that facilitate a range of chemical transformations. This guide provides a comprehensive overview of its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) reactions. We delve into the electronic effects of the nitro and fluoro substituents that govern its reactivity and regioselectivity. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and relevant biological pathways are presented to serve as a practical resource for researchers in synthetic chemistry and drug discovery.

Introduction

This compound, also known as 1,4-difluoro-2-nitrobenzene, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two fluorine atoms and a nitro group, imparts a high degree of reactivity and selectivity in various chemical reactions. The presence of the strongly electron-withdrawing nitro group, in conjunction with the inductive effects of the fluorine atoms, activates the aromatic ring towards nucleophilic attack, making it an excellent substrate for SNAr reactions.[1] This property is extensively leveraged in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 364-74-9 | [4] |

| Molecular Formula | C₆H₃F₂NO₂ | [4] |

| Molecular Weight | 159.09 g/mol | [4] |

| Appearance | Light yellow transparent liquid | |

| Melting Point | -11.7 °C | |

| Boiling Point | 206.5 °C | |

| Density | 1.467 g/cm³ | |

| Refractive Index | 1.509 | |

| Flash Point | 90 °C (194 °F) |

Electronic Effects and Reactivity

The reactivity of this compound is predominantly governed by the electronic interplay of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution but strongly activating it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group.

In this compound, the fluorine atom at the 2-position is ortho to the nitro group, and the fluorine atom at the 5-position is meta. The fluorine atoms themselves are electron-withdrawing through the inductive effect, further enhancing the electrophilicity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate.

Due to the ortho and para directing activating effect of the nitro group, nucleophilic attack preferentially occurs at the carbon atom bearing the fluorine at the 2-position. The fluorine at the 5-position is significantly less reactive towards substitution. This regioselectivity is a key feature that is exploited in multi-step syntheses.

Applications in Synthesis

This compound is a key starting material for the synthesis of various high-value organic molecules.

Synthesis of Quinoxalinones

Quinoxalinones are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from this compound through a multi-step sequence involving an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization. A solid-phase synthesis approach has also been developed for the efficient production of quinoxalinone libraries.[5]

Synthesis of Kinase Inhibitors

The unique reactivity of this compound makes it an important precursor in the synthesis of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The quinoxaline (B1680401) scaffold, often derived from precursors like this compound, is a common feature in many kinase inhibitors as it can mimic the adenine (B156593) region of ATP, allowing it to bind to the kinase hinge region.[3] For instance, derivatives of this compound can be used to synthesize inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3]

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of this compound.

Synthesis of this compound

This protocol describes a large-scale nitration of 1,4-difluorobenzene (B165170).[6]

-

Materials:

-

1,4-Difluorobenzene (1400 g)

-

Sulfuric acid (5800 mL)

-

Potassium nitrate (B79036) (1450 g)

-

Ice water

-

-

Procedure:

-

To a reaction vessel, add 1,4-difluorobenzene and sulfuric acid.

-

Control the temperature at approximately 5 °C using an ice bath.

-

Add potassium nitrate in portions while maintaining the temperature.

-

Monitor the reaction progress by Gas Chromatography (GC) until completion.

-

Upon completion, pour the reaction mixture into ice water.

-

The white solid product is collected by suction filtration.

-

This procedure yields this compound (1620 g, 99% content, 83% yield).[6]

-

Nucleophilic Aromatic Substitution with a Thiol

This protocol is a general example of an SNAr reaction with a thiol nucleophile.

-

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Sodium hydride (NaH) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous DMF or THF.

-

Cool the suspension to 0 °C and slowly add the thiol. Stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

-

Biological Relevance: FGFR Signaling Pathway

As mentioned, derivatives of this compound are used to synthesize kinase inhibitors that can target pathways like the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is implicated in various cancers, making it a key target for drug development. The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR), leading to receptor dimerization and autophosphorylation. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and migration.[7][8] Kinase inhibitors designed from this compound derivatives can block the ATP-binding site of FGFR, thereby inhibiting its activity and downstream signaling.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its unique electronic properties, stemming from the interplay of the nitro and fluoro substituents, make it an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity has been successfully harnessed for the synthesis of a wide array of biologically active molecules, including quinoxalinones and kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the fields of synthetic chemistry and drug discovery, enabling the creation of novel compounds with significant therapeutic potential.

References

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Different metabolic pathways of this compound and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

Commercial Suppliers and Pricing for 2,5-Difluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and pricing of 2,5-Difluoronitrobenzene, a key starting material in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Introduction to this compound

This compound (CAS No. 364-74-9) is an important chemical intermediate characterized by a benzene (B151609) ring substituted with two fluorine atoms and a nitro group. Its molecular formula is C₆H₃F₂NO₂, and it has a molecular weight of 159.09 g/mol . The presence of the electron-withdrawing nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, a crucial reaction in the synthesis of more complex molecules. This reactivity profile has led to its use in the development of a range of biologically active compounds, including kinase inhibitors for cancer therapy.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound in differing quantities and purities. The following table summarizes pricing information from several prominent suppliers. Please note that prices are subject to change and may vary based on purity, quantity, and current market conditions. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | Quantity | Purity | Price (USD) |

| Sigma-Aldrich | 25 g | 97% | $45.30[1] |

| 25 g | 97% | $62.80[2] | |

| Oakwood Chemical | 1 g | 97% | $10.00[3] |

| 5 g | 97% | $11.00[3] | |

| 25 g | 97% | $19.00[3] | |

| 100 g | 97% | $54.00[3] | |

| Tokyo Chemical Industry (TCI) | 25 g | >98% (GC) | Contact for price |

| 250 g | >98% (GC) | Contact for price | |

| Santa Cruz Biotechnology | 10 g | - | Contact for price |

| 25 g | - | Contact for price | |

| Echemi (various suppliers) | Metric Ton | Industrial Grade | Contact for price |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 1,4-difluorobenzene (B165170). The following protocol is based on a patented industrial method[2]:

Materials:

-

1,4-Difluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (B79036)

-

Ice water

Procedure:

-

To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of concentrated sulfuric acid.

-

Cool the mixture to approximately 5°C using an ice bath.

-

Slowly add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained at around 5°C.

-

Monitor the reaction progress using Gas Chromatography (GC) until completion.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the white solid product by suction filtration.

-

The resulting product is this compound. This method reports a yield of 83% with a purity of 99%[2].

Synthesis of a Precursor for an EGFR Inhibitor

This compound is a precursor for the synthesis of various pharmaceutical compounds. For instance, it can be used to synthesize intermediates for Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib. A key step is the nucleophilic substitution of one of the fluorine atoms. The following is a general procedure for a similar transformation leading to a key aniline (B41778) intermediate.

Materials:

-

This compound

-

Appropriate amine (e.g., N,N,N'-trimethylethane-1,2-diamine for a related synthesis)

-

Solvent (e.g., DMAc)

-

Base (e.g., DIPEA)

Procedure:

-

Dissolve this compound in a suitable solvent such as DMAc in a reaction vessel.

-

Add the desired amine and a non-nucleophilic base like DIPEA to the mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired substituted nitroaniline intermediate.

Signaling Pathway and Logical Relationships

This compound is a building block for potent drugs that target specific signaling pathways implicated in diseases like cancer. A prominent example is its potential use in the synthesis of third-generation EGFR inhibitors such as Osimertinib. These inhibitors are designed to target mutations in the EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway and the point of intervention by an EGFR inhibitor.

Caption: EGFR signaling pathway and the inhibitory action of an EGFR inhibitor.

The following diagram illustrates the logical workflow from the starting material, this compound, to the synthesis of a key intermediate for an EGFR inhibitor.